β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]-
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Overview
Description
β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by α-1,4 glycosidic bonds. This compound is known for its ability to form inclusion complexes with various molecules, making it valuable in numerous applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- typically involves the modification of β-cyclodextrin. One common method is the reaction of β-cyclodextrin with 2-chloroethanol in the presence of a base, followed by the substitution of the chlorine atom with an amino group .
Industrial Production Methods
Industrial production of β-cyclodextrin and its derivatives often involves enzymatic treatment of starch using cyclodextrin glycosyltransferase (CGTase) and α-amylase. The process includes liquefying starch through heat treatment or enzymatic action, followed by the conversion to cyclodextrins .
Chemical Reactions Analysis
Types of Reactions
β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The primary and secondary hydroxyl groups can be oxidized to form carbonyl or carboxyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylated derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with guest molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a stabilizing agent for proteins.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: Applied in the food and cosmetic industries for encapsulating flavors and fragrances.
Mechanism of Action
The mechanism of action of β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- involves the formation of inclusion complexes with guest molecules. The hydrophobic interior of the cyclodextrin cavity accommodates hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment. This property allows it to enhance the solubility and stability of guest molecules .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropyl-β-cyclodextrin: Known for its higher water solubility compared to β-cyclodextrin.
Randomly Methylated β-cyclodextrin: Exhibits improved solubility and complexation abilities.
β-Cyclodextrin sulfobutyl ether sodium salt: Used for its enhanced solubility and biocompatibility.
Uniqueness
β-Cyclodextrin, 6A-deoxy-6A-[(2-hydroxyethyl)amino]- is unique due to its specific functionalization, which allows for targeted applications in drug delivery and molecular encapsulation. Its ability to form stable inclusion complexes with a variety of guest molecules makes it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
162615-68-1 |
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Molecular Formula |
C8H23NO |
Molecular Weight |
149.27 g/mol |
IUPAC Name |
ethane;2-(ethylamino)ethanol |
InChI |
InChI=1S/C4H11NO.2C2H6/c1-2-5-3-4-6;2*1-2/h5-6H,2-4H2,1H3;2*1-2H3 |
InChI Key |
FKJIWSWTVAUVAM-UHFFFAOYSA-N |
SMILES |
CC.CC.CCNCCO |
Canonical SMILES |
CC.CC.CCNCCO |
Origin of Product |
United States |
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